molecular formula C14H21NO2 B14628213 1,4-Oxazepine, 7-ethoxyhexahydro-4-(phenylmethyl)- CAS No. 57492-60-1

1,4-Oxazepine, 7-ethoxyhexahydro-4-(phenylmethyl)-

Cat. No.: B14628213
CAS No.: 57492-60-1
M. Wt: 235.32 g/mol
InChI Key: MNQCEAANZRXANJ-UHFFFAOYSA-N
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Description

1,4-Oxazepine, 7-ethoxyhexahydro-4-(phenylmethyl)- is a heterocyclic compound that belongs to the oxazepine family Oxazepines are seven-membered rings containing one nitrogen and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-oxazepine derivatives typically involves cyclocondensation reactions. One common method includes the reaction of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions. This reaction can be facilitated using microwave irradiation, which significantly reduces reaction time and increases yield .

Another method involves the use of copper catalysis for the one-pot synthesis of indole/benzimidazole-fused oxazepines. This reaction involves a copper-initiated C-N and C-O coupling of 2-halophenols and 2-(2-halophenyl)-1H-indoles .

Industrial Production Methods

Industrial production methods for 1,4-oxazepine derivatives often rely on scalable and efficient synthetic routes. The use of microwave-induced reactions and copper catalysis are particularly attractive due to their simplicity and high yields. Additionally, the Ugi four-component reaction followed by intramolecular O-arylation has been employed for the synthesis of various oxazepine derivatives .

Chemical Reactions Analysis

Types of Reactions

1,4-Oxazepine, 7-ethoxyhexahydro-4-(phenylmethyl)- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxazepine N-oxides, while reduction reactions can produce reduced oxazepine derivatives .

Scientific Research Applications

1,4-Oxazepine, 7-ethoxyhexahydro-4-(phenylmethyl)- has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Oxazepine, 7-ethoxyhexahydro-4-(phenylmethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

57492-60-1

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

4-benzyl-7-ethoxy-1,4-oxazepane

InChI

InChI=1S/C14H21NO2/c1-2-16-14-8-9-15(10-11-17-14)12-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3

InChI Key

MNQCEAANZRXANJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1CCN(CCO1)CC2=CC=CC=C2

Origin of Product

United States

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